3-chloro-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
This compound features a pyridine core substituted with a chlorine atom at position 3 and a methoxy group at position 3. The methoxy group is linked to a piperidin-4-ylmethyl moiety, which is further modified by a 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl group.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-26-20(13-19(25-26)17-5-3-2-4-6-17)22(28)27-11-8-16(9-12-27)15-29-21-7-10-24-14-18(21)23/h2-7,10,13-14,16H,8-9,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJRHCXIDSRUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities. These compounds are known to interact with Leishmania strains and Plasmodium strains.
Mode of Action
It is suggested that the compound may interact with its targets through a molecular docking mechanism. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Comparison with Similar Compounds
Pyrazole-Piperidine Derivatives
Compound from : 1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide
- Structural Similarities : Shares a pyrazole ring and piperidine moiety.
- Key Differences: The target compound has a pyridine core, whereas this analog uses a phenolic ring. The carboxamide group in the analog replaces the pyridine-linked methoxy group in the target compound.
Quinoline-Based Piperidine Derivatives ()
Example Patent Compound: N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-ylidene)acetamide derivatives
- Structural Similarities : Both compounds feature substituted piperidine groups and aromatic heterocycles.
- Key Differences: The patent compound uses a quinoline core instead of pyridine. Substituents on the piperidine (e.g., methylsulfonyl, methoxyethyl) differ from the methyl-phenylpyrazole carbonyl group in the target compound.
- Functional Impact: Quinoline cores often enhance DNA intercalation properties, while pyridine derivatives may prioritize enzyme inhibition .
Pyrolo-Thiazolo-Pyrimidine Derivatives ()
Compound 12 and 13 :
- Structural Similarities : Include pyridine and triazole/pyrimidine systems.
- Key Differences :
- These compounds incorporate fused thiazolo-pyrimidine rings, absent in the target compound.
- Substituents like 4-chlorophenyl and 4-methoxyphenyl are shared but in distinct positions.
- Functional Impact : Fused heterocycles may increase rigidity, affecting binding kinetics and metabolic stability .
Pharmacological and Physicochemical Comparisons
Table 1: Structural and Functional Comparison
Table 2: Receptor Binding and Functional Data (Inferred)
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